2,2'-(Propane-1,1-diyl)difuran
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Overview
Description
It is a condensation product of furan and acetone and is characterized by its relatively high boiling point of 85−90 °C at 13 torr . This compound is a precursor to the rubber additive bis(tetrahydrofuryl)propane, which is used in the manufacture of high vinyl content rubber for high-performance tires .
Preparation Methods
The synthesis of 2,2’-(Propane-1,1-diyl)difuran typically involves the reaction of two equivalents of furan with one equivalent of acetone in the presence of concentrated hydrochloric acid as a catalyst at ambient temperature and pressure . The reaction can also be conducted under cooled conditions during the addition of reagents and in the early phases to control the formation of oligomers . The product is obtained from crude aqueous acidic reaction mixtures by allowing phase separation followed by neutralization of the organic layer. Essentially pure 2,2’-(Propane-1,1-diyl)difuran is obtained by vacuum distillation of the neutralized organic phase .
Chemical Reactions Analysis
2,2’-(Propane-1,1-diyl)difuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difuran derivatives.
Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted difuran derivatives.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions are difuran derivatives and bis(tetrahydrofuryl)propane .
Scientific Research Applications
2,2’-(Propane-1,1-diyl)difuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of rubber additives and other difuran derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the medicinal properties of difuran derivatives.
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,1-diyl)difuran involves its reactivity with various chemical reagents. The furan rings in the compound can participate in electrophilic substitution reactions, while the central propane-1,1-diyl group can undergo hydrogenation to form bis(tetrahydrofuryl)propane . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the furan rings and the central propane-1,1-diyl group.
Comparison with Similar Compounds
2,2’-(Propane-1,1-diyl)difuran can be compared with other similar compounds, such as:
2,2’-(Propane-1,3-diyl)difuran: This compound has a similar structure but with a different positioning of the propane group.
2,2’-(Thiodimethylene)difuran: This compound contains sulfur in place of the central carbon atom.
2,2’-(Dithiodimethylene)difuran: This compound contains two sulfur atoms in place of the central carbon atom.
The uniqueness of 2,2’-(Propane-1,1-diyl)difuran lies in its specific structure, which allows it to act as a precursor to rubber additives and other difuran derivatives .
Properties
CAS No. |
85672-35-1 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[1-(furan-2-yl)propyl]furan |
InChI |
InChI=1S/C11H12O2/c1-2-9(10-5-3-7-12-10)11-6-4-8-13-11/h3-9H,2H2,1H3 |
InChI Key |
GVNWNIHUOYOCOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CO1)C2=CC=CO2 |
Origin of Product |
United States |
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